molecular formula C11H10N2O3 B8146981 Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 52816-56-5

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B8146981
CAS No.: 52816-56-5
M. Wt: 218.21 g/mol
InChI Key: QDGMMKGDODELDC-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the rings makes it a versatile molecule with significant applications in medicinal and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminonicotinaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through a condensation mechanism, followed by cyclization to form the naphthyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

  • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
  • 1,5-Naphthyridine derivatives
  • 1,8-Naphthyridine derivatives

Comparison: Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties compared to other naphthyridine derivatives. For example, 1,5-naphthyridine derivatives may exhibit different reactivity and biological activities due to the different positioning of nitrogen atoms .

Properties

IUPAC Name

ethyl 2-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-6-12-4-3-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMMKGDODELDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304664
Record name NSC166748
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52816-56-5
Record name NSC166748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166748
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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